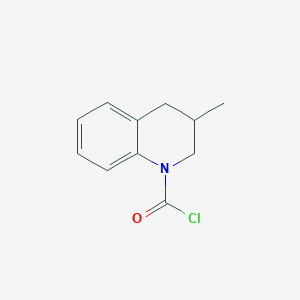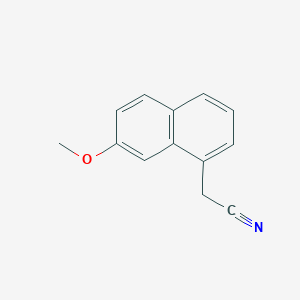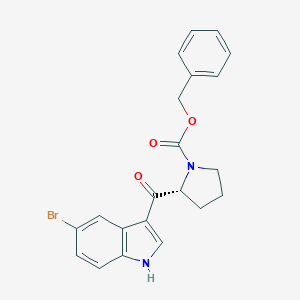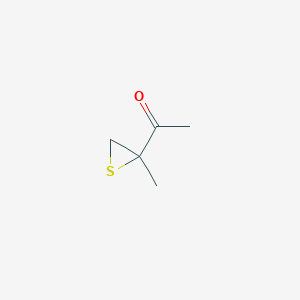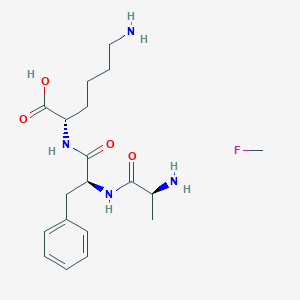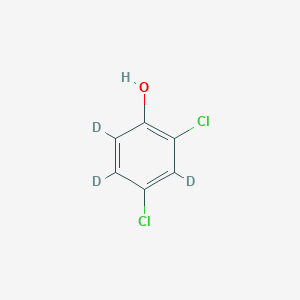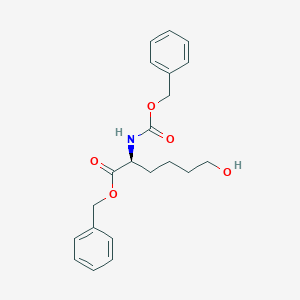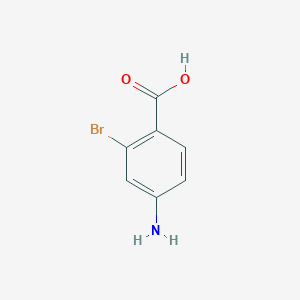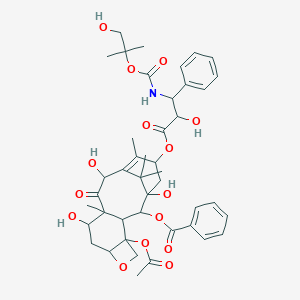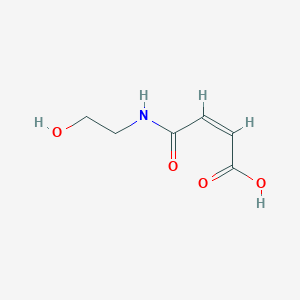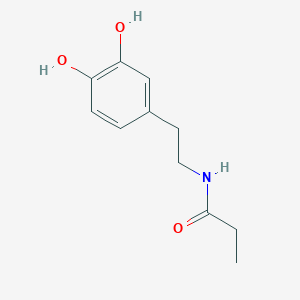
N-(3,4-Dihydroxyphenethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dihydroxyphenethyl)propanamide, also known as DOPAM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DOPAM is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. DOPAM has been found to have a similar mechanism of action to dopamine, making it a promising candidate for various research applications.
作用機序
N-(3,4-Dihydroxyphenethyl)propanamide acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine levels, leading to improved motor function and mood regulation.
生化学的および生理学的効果
N-(3,4-Dihydroxyphenethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood regulation. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(3,4-Dihydroxyphenethyl)propanamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have a similar mechanism of action to dopamine, making it a useful tool for studying dopamine-related processes. However, N-(3,4-Dihydroxyphenethyl)propanamide has some limitations for laboratory experiments. It is not a natural compound, which may limit its relevance to physiological processes. Additionally, N-(3,4-Dihydroxyphenethyl)propanamide has not been extensively studied for its potential side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3,4-Dihydroxyphenethyl)propanamide. One area of research is in the development of N-(3,4-Dihydroxyphenethyl)propanamide-based therapies for Parkinson's disease. Another area of research is in the study of N-(3,4-Dihydroxyphenethyl)propanamide's potential effects on other dopamine-related processes, such as addiction and mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dihydroxyphenethyl)propanamide and its potential side effects.
合成法
N-(3,4-Dihydroxyphenethyl)propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of 3,4-dihydroxyphenethylamine with a suitable protecting group. This is followed by the acylation of the amine group with propanoyl chloride to obtain N-(3,4-dihydroxyphenethyl)propanamide.
科学的研究の応用
N-(3,4-Dihydroxyphenethyl)propanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain, leading to a deficiency of dopamine. N-(3,4-Dihydroxyphenethyl)propanamide has been found to have a similar mechanism of action to dopamine, making it a potential candidate for the treatment of Parkinson's disease.
特性
CAS番号 |
106827-66-1 |
|---|---|
製品名 |
N-(3,4-Dihydroxyphenethyl)propanamide |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
InChIキー |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
正規SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
同義語 |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
